molecular formula C8H9NO2S B215293 Methyl 1-methyl-6-thioxo-1,6-dihydro-2-pyridinecarboxylate CAS No. 87151-08-4

Methyl 1-methyl-6-thioxo-1,6-dihydro-2-pyridinecarboxylate

Cat. No. B215293
CAS RN: 87151-08-4
M. Wt: 183.23 g/mol
InChI Key: DCCVMIFDKLDIIX-UHFFFAOYSA-N
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Description

Methyl 1-methyl-6-thioxo-1,6-dihydro-2-pyridinecarboxylate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as methoxatin or MX, and it belongs to the class of thioxopyridine derivatives. MX is a yellow crystalline powder that is soluble in organic solvents such as ethanol, chloroform, and acetone.

Mechanism of Action

The mechanism of action of MX is not fully understood, but it is believed to involve the inhibition of DNA synthesis and the induction of apoptosis, which is a programmed cell death. MX has been shown to interact with DNA through intercalation and hydrogen bonding, leading to the formation of DNA adducts and the inhibition of DNA replication and transcription.
Biochemical and Physiological Effects
MX has been shown to have various biochemical and physiological effects, including the inhibition of cell proliferation, the induction of apoptosis, the modulation of immune response, and the alteration of gene expression. MX has also been shown to have antioxidant and anti-inflammatory activities, which may contribute to its therapeutic effects.

Advantages and Limitations for Lab Experiments

MX has several advantages for lab experiments, including its high potency, low toxicity, and easy synthesis. However, MX also has some limitations, including its poor solubility in water, which may affect its bioavailability and pharmacokinetics. MX also has limited stability, which may require special storage and handling conditions.

Future Directions

There are several future directions for the research on MX, including the development of new synthesis methods to improve the yield and purity of MX, the investigation of its potential applications in nanotechnology and biotechnology, and the exploration of its mechanisms of action and pharmacological properties. MX may also be used as a lead compound for the design and synthesis of new drugs with improved efficacy and safety profiles.
In conclusion, MX is a promising compound that has potential applications in various fields. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the properties and potential of MX and to develop new applications for this compound.

Synthesis Methods

MX can be synthesized through various methods, including the reaction of 2-acetylpyridine with thiourea in the presence of an acid catalyst, the reaction of 2-amino-3-cyanopyridine with carbon disulfide, and the reaction of 2-cyano-3-hydroxypyridine with thionyl chloride. The yield and purity of MX can be improved by using different solvents, catalysts, and reaction conditions.

Scientific Research Applications

MX has been extensively studied for its potential applications in various fields, including medicine, agriculture, and material science. In medicine, MX has been shown to have antitumor, antiviral, and antibacterial activities. MX has also been investigated as a photosensitizer for photodynamic therapy, which is a non-invasive treatment for cancer. In agriculture, MX has been used as a plant growth regulator and a pesticide. In material science, MX has been used as a building block for the synthesis of novel materials with unique properties.

properties

CAS RN

87151-08-4

Product Name

Methyl 1-methyl-6-thioxo-1,6-dihydro-2-pyridinecarboxylate

Molecular Formula

C8H9NO2S

Molecular Weight

183.23 g/mol

IUPAC Name

methyl 1-methyl-6-sulfanylidenepyridine-2-carboxylate

InChI

InChI=1S/C8H9NO2S/c1-9-6(8(10)11-2)4-3-5-7(9)12/h3-5H,1-2H3

InChI Key

DCCVMIFDKLDIIX-UHFFFAOYSA-N

SMILES

CN1C(=S)C=CC=C1C(=O)OC

Canonical SMILES

CN1C(=S)C=CC=C1C(=O)OC

Origin of Product

United States

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